tert-Butyl 4-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester and an ethoxypyrimidinylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification, often using tert-butyl chloroformate in the presence of a base like triethylamine.
Attachment of the Ethoxypyrimidinylamino Group: This step involves the nucleophilic substitution reaction where the piperidine ring is reacted with 6-ethoxypyrimidine-4-amine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 4-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrimidine ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound features a similar piperidine ring but with a different substituent, highlighting the versatility of the piperidine scaffold in drug design.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: Another related compound with an ethoxy group, used in various synthetic applications.
Uniqueness
tert-Butyl 4-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate is unique due to the presence of the ethoxypyrimidinylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can leverage its potential in various scientific and industrial fields.
Properties
IUPAC Name |
tert-butyl 4-[(6-ethoxypyrimidin-4-yl)amino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-5-22-14-10-13(17-11-18-14)19-12-6-8-20(9-7-12)15(21)23-16(2,3)4/h10-12H,5-9H2,1-4H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNNLGBOKRKTSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NC2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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